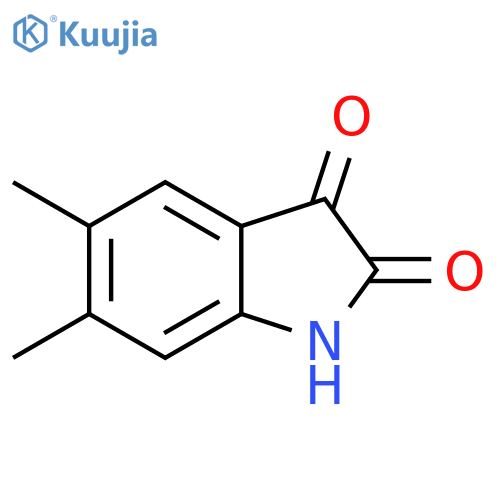Cas no 73816-46-3 (5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione)

73816-46-3 structure
商品名:5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
-
- 5,6-dimethyl-1H-Indole-2,3-dione
- 1H-Indole-2,3-dione,5,6-dimethyl-
- 5,6-Dimethylisatin
- 5,6-dimethyl-1H-indol-2,3-dione
- 5,6-Dimethylindole-2,3-dione
- 5,6-Dimethyl-indolin-2,3-dion
- 5,6-dimethyl-indoline-2,3-dione
- INDOLE-2,3-DIONE,5,6-DIMETHYL
- 5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione
- INDOLE-2,3-DIONE, 5,6-DIMETHYL-
- FT-0714705
- AKOS027393661
- MLS002703810
- ZB1342
- W17738
- SY173224
- DTXSID00224244
- NCIOpen2_002071
- NSC104995
- Indole-2, 5,6-dimethyl-
- 1H-Indole-2,3-dione, 5, 6-dimethyl-
- SMR001570524
- CS-0055928
- YCA81646
- SCHEMBL2267095
- 1H-Indole-2,3-dione, 5,6-dimethyl-
- NSC-104995
- MFCD01718831
- SB65152
- BRWIXNVFRUVHEU-UHFFFAOYSA-N
- Z199536592
- 5,6-dimethylindoline-2,3-dione
- EN300-24748
- BRN 0133055
- 1H-Indole-2, 5,6-dimethyl-
- 73816-46-3
- NSC 104995
- CHEMBL2140833
- DB-081844
-
- MDL: MFCD01718831
- インチ: InChI=1S/C10H9NO2/c1-5-3-7-8(4-6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13)
- InChIKey: BRWIXNVFRUVHEU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=C(C=C1C)NC(=O)C2=O
計算された属性
- せいみつぶんしりょう: 175.06300
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- PSA: 46.17000
- LogP: 1.57620
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24748-0.05g |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95.0% | 0.05g |
$133.0 | 2025-02-20 | |
| Enamine | EN300-24748-0.5g |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95.0% | 0.5g |
$445.0 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-1G |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95% | 1g |
¥ 3,517.00 | 2023-04-06 | |
| Chemenu | CM239375-1g |
5,6-Dimethylindoline-2,3-dione |
73816-46-3 | 95%+ | 1g |
$*** | 2023-05-29 | |
| TRC | D481848-100mg |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-24748-1.0g |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95.0% | 1.0g |
$571.0 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-5G |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95% | 5g |
¥ 10,553.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1396-10g |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione |
73816-46-3 | 95% | 10g |
¥19188.0 | 2024-04-17 | |
| Aaron | AR008QPG-2.5g |
1H-Indole-2,3-dione,5,6-dimethyl- |
73816-46-3 | 95% | 2.5g |
$1949.00 | 2025-02-10 | |
| 1PlusChem | 1P008QH4-50mg |
1H-Indole-2,3-dione,5,6-dimethyl- |
73816-46-3 | 95% | 50mg |
$260.00 | 2024-04-21 |
5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione 関連文献
-
1. 423. Carcinogenic nitrogen compounds. Part XXXVI. The use of dimethyltetralones for the synthesis of polymethylated angular benzacridines and benzocarbazolesN. P. Buu-Ho?,G. Saint-Ruf,P. Jacquignon,Michèle Marty J. Chem. Soc. 1963 2274
-
2. 1035. Reactions of alloxan with aromatic amines: dioxindole-3-carboxyureides and oxindole-3-spiro-5′-oxazolidine-2′,4′-dionesJ. W. Clark-Lewis,J. A. Edgar J. Chem. Soc. 1965 5551
-
3. 631. AzatropolonesA. H. Rees J. Chem. Soc. 1959 3111
73816-46-3 (5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione) 関連製品
- 39603-24-2(5,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione)
- 5588-87-4(4,5-Benzoisatin)
- 608-05-9(5-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 34934-05-9(4-ethyl-2,3-dihydro-1H-indole-2,3-dione)
- 100487-79-4(1H-Indole-2,3-dione,4,5-dimethyl-)
- 91-56-5(Isatin)
- 2058-74-4(1-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 25128-35-2(2,3-Dioxoindoline-7-carboxylic acid)
- 79183-65-6(7-Ethyl-1H-indole-2,3-dione)
- 723-89-7(1-phenyl-2,3-dihydro-1H-indole-2,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:73816-46-3)5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

清らかである:99%
はかる:1g
価格 ($):475.0
atkchemica
(CAS:73816-46-3)5,6-dimethyl-2,3-dihydro-1H-indole-2,3-dione

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ